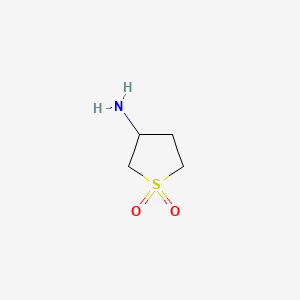

1,1-dioxidotetrahydrothien-3-ylamine

Description

The exact mass of the compound 3-Thiophenamine, tetrahydro-, 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40793. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIDXBGVUQFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884262 | |

| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-70-1 | |

| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophen-3-amine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminosulfolane

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-aminosulfolane, a sulfone-containing cyclic amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core synthetic strategies, the rationale behind experimental choices, and the spectroscopic techniques essential for the structural elucidation and verification of this heterocyclic compound.

Introduction: The Significance of the Sulfolane Scaffold

Sulfolane, a polar aprotic solvent, and its derivatives are integral components in various industrial and synthetic applications.[1] The incorporation of an amino group into the sulfolane ring at the 3-position yields 3-aminosulfolane (also known as 3-aminotetrahydrothiophene-1,1-dioxide), a versatile building block in medicinal chemistry. The sulfone group, with its dual hydrophilic and hydrophobic nature, can modulate the physicochemical properties of a molecule, potentially enhancing its interaction with biological targets.[2] This makes 3-aminosulfolane and its derivatives attractive scaffolds for the design of novel therapeutic agents.

Strategic Approaches to the Synthesis of 3-Aminosulfolane

The synthesis of 3-aminosulfolane and its derivatives primarily originates from the readily available starting material, 3-sulfolene (butadiene sulfone).[2][3] 3-Sulfolene itself is synthesized through a cheletropic reaction between butadiene and sulfur dioxide.[1] The subsequent functionalization and reduction of the sulfolene ring are key to introducing the desired amino group. Two prominent synthetic strategies are highlighted below, each with its own set of advantages and mechanistic considerations.

Strategy 1: Michael Addition to a Functionalized Sulfolene

One effective strategy for the synthesis of 3-aminosulfolane derivatives involves the Michael addition of an amine to an activated sulfolene precursor. This approach leverages the electron-withdrawing nature of the sulfone group to facilitate nucleophilic attack at the double bond.

A representative synthetic pathway is outlined below:

Caption: Michael addition approach to 3-aminosulfolane derivatives.

Causality Behind Experimental Choices:

-

Choice of Precursor: 3-Sulfolene-3-carboxylate is an excellent starting material as the carboxylate group activates the double bond for Michael addition, facilitating the introduction of the amino functionality.

-

Reaction Conditions: The Michael addition is typically carried out under mild, often room temperature, conditions, making it a practical and efficient method.[2]

-

Subsequent Transformations: Following the addition of the amine, the carboxylate group can be removed or modified, offering a versatile route to a variety of 3-aminosulfolane derivatives.

Strategy 2: Aminolysis of 3,4-Epoxysulfolane

Another elegant approach to synthesizing aminosulfolane derivatives is through the ring-opening of an epoxide precursor. This method allows for the introduction of both an amino and a hydroxyl group across the former double bond of 3-sulfolene.

The general workflow for this strategy is as follows:

Caption: Synthesis of aminosulfolane derivatives via epoxide ring-opening.

Expertise-Driven Insights:

-

Epoxidation: The epoxidation of 3-sulfolene is a standard transformation, often achieved with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The choice of epoxidizing agent is crucial for achieving high yields and avoiding side reactions.

-

Regio- and Stereoselectivity: The aminolysis of the epoxide is a nucleophilic ring-opening reaction. The regioselectivity (attack at C3 or C4) and stereoselectivity (syn or anti-addition) of this step are influenced by the nature of the amine and the reaction conditions. A detailed mechanistic investigation, including computational studies, can provide valuable insights into the preferred reaction pathway.[4]

-

Complexity of Products: It is important to note that the aminolysis of 3,4-epoxysulfolane, particularly with ammonia in aqueous media, can lead to a complex mixture of products.[4] Careful control of reaction conditions and thorough purification are essential for isolating the desired product.

Comprehensive Characterization of 3-Aminosulfolane

The unambiguous identification and characterization of 3-aminosulfolane and its derivatives rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features for 3-Aminosulfolane:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ~3.0 - 3.5 | Multiplet | The proton attached to the carbon bearing the amino group is expected to be deshielded. |

| H-2, H-5 | ~2.8 - 3.2 | Multiplets | Protons adjacent to the sulfone group are significantly deshielded. |

| H-4 | ~2.0 - 2.5 | Multiplet | Protons on the carbon adjacent to the amino-substituted carbon. |

| NH₂ | Variable (broad singlet) | Singlet | The chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Expected ¹³C NMR Spectral Features for 3-Aminosulfolane:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| C-3 | ~50 - 60 | The carbon directly attached to the nitrogen atom. |

| C-2, C-5 | ~55 - 65 | Carbons adjacent to the electron-withdrawing sulfone group. |

| C-4 | ~30 - 40 | The remaining carbon in the sulfolane ring. |

Rationale for Spectral Interpretation:

-

Inductive Effects: The highly electronegative oxygen atoms of the sulfone group and the nitrogen of the amino group cause significant downfield shifts (deshielding) for adjacent protons and carbons.

-

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Characteristic IR Absorption Bands for 3-Aminosulfolane:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H | Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| N-H | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| S=O | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1120 - 1160 | Strong |

Significance of Key Peaks:

-

N-H Stretch: The presence of one or two peaks in the 3300-3500 cm⁻¹ region is a strong indicator of a primary or secondary amine.

-

S=O Stretch: The strong absorption bands corresponding to the sulfone group are highly characteristic and easily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Expected Mass Spectral Data for 3-Aminosulfolane:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 135, corresponding to the molecular formula C₄H₉NO₂S.

-

Key Fragmentation Pathways:

-

Loss of the Amino Group: Fragmentation involving the cleavage of the C-N bond.

-

Ring Cleavage: The sulfolane ring can undergo fragmentation, leading to characteristic daughter ions.

-

Loss of SO₂: Elimination of sulfur dioxide is a common fragmentation pathway for sulfones.

-

Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the synthesis and spectroscopic characterization of 3-aminosulfolane.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of a 3-aminosulfolane derivative. These should be adapted based on the specific target molecule and available laboratory equipment.

General Protocol for Michael Addition

-

Reaction Setup: To a solution of the activated sulfolene (e.g., methyl 3-sulfolene-3-carboxylate) in a suitable solvent (e.g., acetonitrile) at room temperature, add the desired amine.[2]

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Spectroscopic Characterization

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign all proton and carbon signals.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

Conclusion

The synthesis and characterization of 3-aminosulfolane and its derivatives are of considerable importance for the advancement of medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, primarily utilizing 3-sulfolene as a versatile precursor, offer robust and adaptable routes to this valuable class of compounds. A thorough and multi-faceted spectroscopic analysis, integrating NMR, IR, and mass spectrometry, is paramount for the unambiguous structural confirmation of the synthesized molecules. This in-depth technical guide serves as a foundational resource for scientists and researchers, providing both the theoretical underpinnings and practical considerations for working with this promising heterocyclic scaffold.

References

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,1-dioxidotetrahydrothien-3-ylamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane), a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this primary amine, this guide utilizes the closely related analogue, 3-(Ethylamino)tetrahydrothiophene 1,1-dioxide , to illustrate the core spectroscopic features and interpretative principles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral data, the underlying scientific principles, and validated experimental protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.

Introduction: The Structural Elucidation of a Versatile Moiety

This compound, with the chemical formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol , belongs to the class of saturated sulfur-containing heterocycles.[1] The sulfone group imparts high polarity and metabolic stability, while the amine functionality provides a crucial handle for synthetic elaboration, making this scaffold attractive for the development of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, necessitating a thorough understanding of its spectroscopic signature.

This guide addresses the challenge of limited publicly accessible spectral data for the primary amine (CAS 6338-70-1) by providing a detailed analysis of its N-ethylated analogue, 3-(Ethylamino)tetrahydrothiophene 1,1-dioxide. The core sulfolane ring structure is identical, making this analogue an excellent proxy for understanding the fundamental spectroscopic characteristics. This approach allows for a robust discussion of the key signals arising from the heterocyclic framework, while also explaining the predictable variations introduced by N-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | Multiplet | 1H | H3 |

| ~3.1-3.3 | Multiplet | 2H | H2 |

| ~2.9-3.1 | Multiplet | 2H | H5 |

| ~2.6-2.8 | Quartet | 2H | N-CH₂-CH₃ |

| ~2.2-2.4 | Multiplet | 2H | H4 |

| ~1.1-1.3 | Triplet | 3H | N-CH₂-CH₃ |

Note: The chemical shifts are approximate and based on typical values for similar structures. The exact values can vary based on the solvent and experimental conditions.

The ¹H NMR spectrum of the sulfolane ring is characterized by complex multiplets due to the non-planar ring structure and the resulting diastereotopic protons.

-

Ring Protons (H2, H3, H4, H5): The protons on the tetrahydrothiophene dioxide ring appear as a series of overlapping multiplets in the region of approximately 2.2 to 3.6 ppm. The protons adjacent to the highly electronegative sulfone group (H2 and H5) are expected to be the most deshielded and thus appear at a lower field. The proton on the carbon bearing the amino group (H3) is also shifted downfield due to the influence of the nitrogen atom. The remaining ring protons (H4) would be found at a relatively higher field.

-

N-Ethyl Group: The protons of the N-ethyl group give rise to two distinct signals. A quartet around 2.6-2.8 ppm corresponds to the methylene protons (-CH₂-) adjacent to the nitrogen. The signal is split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.1-1.3 ppm, split by the two adjacent methylene protons.

For the primary amine, this compound, the spectrum would be simplified by the absence of the ethyl group signals. The signals for the ring protons would be present in similar regions, although their exact chemical shifts might be slightly altered due to the change from a secondary to a primary amine. Additionally, a broad singlet corresponding to the two amine (-NH₂) protons would be expected, the chemical shift of which is highly dependent on solvent and concentration.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: A delay of 1-2 seconds between scans is employed.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to ensure all proton signals are captured.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

| Chemical Shift (δ) ppm | Assignment |

| ~60-65 | C3 |

| ~55-60 | C2 |

| ~50-55 | C5 |

| ~45-50 | N-CH₂-CH₃ |

| ~25-30 | C4 |

| ~15-20 | N-CH₂-CH₃ |

Note: The chemical shifts are approximate and based on typical values for similar structures.

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom.

-

Ring Carbons: The carbons of the sulfolane ring are all sp³ hybridized. The carbons directly attached to the sulfone group (C2 and C5) are significantly deshielded and appear at the lowest field, typically in the 50-60 ppm range. The carbon atom bonded to the nitrogen (C3) is also deshielded and is found in a similar region. The C4 carbon, being further from the heteroatoms, is the most shielded of the ring carbons and appears at a higher field (25-30 ppm).

-

N-Ethyl Group: The methylene carbon (-CH₂-) of the ethyl group is deshielded by the adjacent nitrogen and appears around 45-50 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, resonating at a high field of approximately 15-20 ppm.

For the primary amine, the spectrum would lack the signals for the N-ethyl group. The chemical shifts for the ring carbons would be in similar positions, with minor variations expected due to the change in the nitrogen substituent.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Spectral Width: A wide spectral width of about 200-220 ppm is used.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signals or TMS.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3300 | Medium, Sharp | N-H Stretch (for primary amine, two bands) |

| 2960-2850 | Medium-Strong | C-H Stretch (aliphatic) |

| 1650-1580 | Medium | N-H Bend (primary amine) |

| 1320-1280 | Strong | SO₂ Asymmetric Stretch |

| 1150-1120 | Strong | SO₂ Symmetric Stretch |

| 1250-1020 | Medium | C-N Stretch |

The IR spectrum provides a clear fingerprint of the key functional groups present in this compound.

-

Amine Group (N-H Vibrations): As a primary amine, the target compound would exhibit two characteristic N-H stretching bands in the 3350-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches. A medium intensity N-H bending (scissoring) vibration would also be present around 1650-1580 cm⁻¹. For the N-ethyl analogue, a single, weaker N-H stretch would be observed in the same region, and the N-H bending band would be absent.

-

Sulfone Group (SO₂ Vibrations): The sulfone group is readily identified by two very strong and characteristic absorption bands. The asymmetric stretch appears at a higher frequency (1320-1280 cm⁻¹), while the symmetric stretch is found at a lower frequency (1150-1120 cm⁻¹). The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

Aliphatic C-H and C-N Vibrations: The stretching vibrations of the C-H bonds on the saturated ring and the ethyl group appear in the 2960-2850 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range and can sometimes be difficult to assign definitively as it falls in the complex "fingerprint region."

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, a background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).

-

Sample Scan: The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded.

-

Number of Scans: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

| m/z | Interpretation |

| 135 | Molecular Ion [M]⁺ |

| 136 | [M+1]⁺ isotope peak |

| 71 | [M - SO₂]⁺ |

| 44 | Alpha-cleavage fragment [CH(NH₂)=CH₂]⁺ |

For this compound, with a molecular formula of C₄H₉NO₂S, the nominal molecular weight is 135.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z = 135. Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.

-

Isotope Peaks: A small [M+1] peak at m/z = 136 will be present due to the natural abundance of ¹³C and ³³S. An [M+2] peak will also be visible, primarily due to the presence of the ³⁴S isotope (4.2% natural abundance).

-

Key Fragmentation Pathways:

-

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfones is the loss of SO₂ (64 Da). This would lead to a fragment ion at m/z = 71 (135 - 64).

-

Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines. Cleavage of the C-C bond adjacent to the C-N bond is highly favored as it leads to a resonance-stabilized cation. For this molecule, alpha-cleavage would result in a fragment with m/z = 44. This is often the base peak in the spectrum of primary amines.

-

For the N-ethyl analogue (MW = 163), the molecular ion would be at m/z = 163. The loss of SO₂ would give a fragment at m/z = 99. Alpha-cleavage would be more complex, with the potential loss of a methyl radical to give a fragment at m/z = 148, or loss of a propyl radical to give a fragment at m/z = 120.

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualized Workflows

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry from sample introduction to data analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound and its N-ethyl analogue provides a robust framework for the structural characterization of this important class of compounds. The predictable signals in ¹H and ¹³C NMR, the characteristic functional group absorptions in IR spectroscopy, and the logical fragmentation patterns in mass spectrometry collectively form a unique fingerprint for this molecular scaffold. The protocols and interpretative guidance provided herein are designed to empower researchers in drug discovery and development with the necessary tools for confident and accurate structural elucidation.

References

A Technical Guide to the Mechanism of Action of 1,1-Dioxidotetrahydrothien-3-ylamine: A Non-Electrophilic NRF2 Pathway Activator

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminotetrahydrothiophene 1,1-dioxide or 3-aminosulfolane) and its derivatives. This class of small molecules has been identified as potent, non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. We will dissect the canonical NRF2-KEAP1 regulatory axis, elucidate the distinct mechanism of non-electrophilic activation, present the experimental methodologies required to validate this activity, and discuss the therapeutic potential of this mechanism in a range of oxidative stress-related diseases.

Introduction: A New Class of Cytoprotective Modulators

This compound is a sulfur-containing heterocyclic amine. While the core structure, sulfolane, is a well-known industrial solvent, derivatization of this scaffold has yielded compounds with significant biological activity.[1] Recent research has highlighted a series of 3-aminotetrahydrothiophene 1,1-dioxides as potent inducers of the Antioxidant Response Element (ARE), a critical component of the cellular defense against oxidative stress.[2]

Unlike many historical NRF2 activators which possess an electrophilic Michael acceptor moiety that reacts covalently with cysteine residues on its sensor protein, KEAP1, this compound and its optimized analogs represent a class of non-electrophilic activators .[2][3] This distinction is critical, as non-electrophilic modulators are hypothesized to offer a more targeted engagement of the pathway with a potentially reduced risk of off-target effects associated with reactive electrophiles.[4][5] This guide will illuminate the mechanism that underpins their activity.

The Canonical NRF2-KEAP1 Signaling Pathway

The NRF2 pathway is a master regulator of cellular redox homeostasis, controlling the expression of over 500 cytoprotective genes.[6][7] These genes encode a wide array of phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[3][6]

Under basal (unstressed) conditions, NRF2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[4][8] KEAP1 functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent proteasomal degradation.[3][5] This process maintains low intracellular levels of NRF2.

Upon exposure to oxidative or electrophilic stress, critical cysteine sensors on KEAP1 are modified. This conformational change disrupts the KEAP1-NRF2 interaction, halting NRF2's degradation.[4][5] Stabilized NRF2 then translocates to the nucleus, forms a heterodimer with small Maf proteins (sMaf), and binds to the ARE sequence in the promoter regions of its target genes, initiating their transcription.[3][7]

Mechanism of Action: Non-Electrophilic NRF2 Activation

The primary distinction for this compound and its analogs is their ability to activate the NRF2 pathway without possessing a reactive electrophilic center. The prevailing hypothesis for this class of compounds is that they act as protein-protein interaction (PPI) inhibitors .[5][9]

Instead of covalently modifying KEAP1's cysteine residues, these non-electrophilic molecules are thought to bind directly to the Kelch domain of KEAP1—the very domain that recognizes and binds NRF2.[3] By physically occupying this binding pocket, they competitively inhibit the interaction between KEAP1 and NRF2. This disruption effectively mimics the outcome of a stress signal: it prevents NRF2 from being targeted for ubiquitination and degradation, leading to its stabilization, nuclear translocation, and subsequent activation of ARE-driven gene expression.[3] The sulfone moiety of the tetrahydrothiophene 1,1-dioxide scaffold has been shown to be essential for this ARE-inducing activity.[2]

Experimental Validation & Protocols

Demonstrating the activity of a putative NRF2 activator requires a series of well-defined experiments. The primary method involves a reporter gene assay to quantify the activation of the Antioxidant Response Element, followed by assays to assess downstream gene expression and cellular viability.

Key Experimental Workflow

The logical flow of experiments begins with a primary screen to confirm ARE activation, followed by secondary assays to confirm the biological outcome and rule out general toxicity.

Protocol: Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is the gold standard for quantifying the activation of the NRF2 signaling pathway.[10][11][12] It utilizes a cell line (e.g., human hepatocellular carcinoma, HepG2) stably transfected with a reporter plasmid.[13] This plasmid contains the firefly luciferase gene under the control of a minimal promoter fused with multiple copies of the ARE sequence. Activation of the NRF2 pathway leads to the transcription and translation of luciferase, which can be quantified by measuring luminescence.

Materials:

-

ARE Luciferase Reporter Cell Line (e.g., HepG2-ARE from BPS Bioscience).[13]

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics.

-

White, clear-bottom 96-well cell culture plates.

-

Test compound (this compound) and positive control (e.g., Sulforaphane).

-

Dual-luciferase reporter assay system (e.g., Dual-Glo® from Promega).[11]

-

Luminometer.

Step-by-Step Methodology:

-

Cell Seeding: One day prior to the experiment, seed the ARE reporter cells into a white 96-well plate at a validated density (e.g., 30,000-40,000 cells/well) in 100 µL of growth medium. Incubate at 37°C in a CO2 incubator.[13]

-

Compound Preparation: Prepare a serial dilution of the test compound and positive control in culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cells and add the prepared compound dilutions. Typically, treatments are performed in triplicate.

-

Incubation: Incubate the treated cells for a predetermined period, generally 16-24 hours, at 37°C in a CO2 incubator.[11]

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Perform the luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Glo®). This typically involves adding a reagent that lyses the cells and provides the substrate for firefly luciferase.

-

Measure the firefly luminescence using a luminometer.[11]

-

(Optional, if using a dual-reporter system) Add the second reagent (e.g., Stop & Glo®) which quenches the firefly signal and provides the substrate for the control Renilla luciferase. Measure Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to control for transfection efficiency and cell number.

-

Calculate the fold induction of ARE activity by dividing the normalized signal of the treated wells by the normalized signal of the vehicle control wells.

-

Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50.

-

Protocol: Cytotoxicity Assay

It is crucial to ensure that the observed ARE activation is not a byproduct of cellular toxicity. A standard cytotoxicity assay should be run in parallel with the same cell line and compound concentrations.

Brief Methodology (MTT Assay Example):

-

Seed and treat cells with the compound as described above.

-

At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6338-70-1 | [3] |

| Molecular Formula | C₄H₉NO₂S | [3] |

| Molecular Weight | 135.18 g/mol | [3] |

| Synonyms | 3-Aminosulfolane, 3-Aminotetrahydrothiophene 1,1-dioxide | [3] |

| Appearance | Solid | [14] |

Note: Properties for the hydrochloride salt form (CAS 51642-03-6) will differ, particularly in molecular weight (171.65 g/mol ).[15]

The synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives often starts from commercially available materials like 3-sulfolene.[2] A general strategy involves a Michael addition of an amine to an appropriate sulfolene precursor, followed by further chemical modifications.[2] For instance, the synthesis of advanced analogs can be achieved through conjugate addition of diverse amines to an oxidized sulfolene intermediate.[2]

Therapeutic Relevance of NRF2 Activation

The NRF2 pathway is a highly attractive therapeutic target due to its central role in mitigating cellular damage. Dysregulation of this pathway is implicated in a wide range of chronic and degenerative diseases.[2][16]

-

Neurodegenerative Diseases: Oxidative stress is a common hallmark of diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis. Pharmacological activation of NRF2 has been shown to reduce inflammation and oxidative stress and improve cognition in animal models of Alzheimer's disease.[16]

-

Inflammatory Conditions: NRF2 activation can suppress inflammation by negatively regulating the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[17]

-

Chronic Obstructive Pulmonary Disease (COPD): The lungs are constantly exposed to oxidative stress, and NRF2 plays a crucial protective role. NRF2 inducers are being investigated to bolster antioxidant defenses in respiratory diseases.[6]

-

Chemoprevention: By enhancing the detoxification and elimination of potential carcinogens, NRF2 activation is a key strategy in cancer chemoprevention.[2]

The development of non-electrophilic activators like this compound is particularly promising, as they may provide a safer, more targeted approach to harness the therapeutic benefits of the NRF2 pathway for these and other conditions.[9]

Conclusion

This compound and its optimized analogs are potent, non-electrophilic activators of the cytoprotective NRF2 signaling pathway. Their mechanism of action is predicated on the inhibition of the NRF2-KEAP1 protein-protein interaction, which leads to the stabilization of NRF2 and the subsequent transcription of a battery of antioxidant and detoxification genes. This activity can be robustly validated using ARE reporter gene assays in conjunction with cytotoxicity assessments. Given the critical role of NRF2 in mitigating the cellular damage that underpins numerous diseases, this class of non-electrophilic activators holds significant promise as a therapeutic strategy for a new generation of cytoprotective drugs.

References

- 1. Editorial: Role of Nrf2 in Disease: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Non-electrophilic modulators of the canonical Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Role of Nrf2 in Disease: Novel Molecular Mechanisms and Therapeutic Approaches – Pulmonary Disease/Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hololifecenter.com [hololifecenter.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1,1-dioxidotetrahydrothien-3-ylamine analogs

An In-Depth Technical Guide on the Biological Activity of 1,1-Dioxidotetrahydrothien-3-ylamine Analogs

Abstract

The this compound (3-aminosulfolane) scaffold has emerged as a significant structural motif in medicinal chemistry. Cyclic sulfones, as a class, are recognized for their ability to act as hydrogen-bond acceptors and improve the physicochemical properties of drug candidates.[1][2] This guide provides a detailed examination of the biological activity of analogs based on this core structure. We will delve into their primary mechanism of action as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress.[3] This document synthesizes findings on structure-activity relationships (SAR), outlines key experimental protocols for their evaluation, and discusses their therapeutic potential in diseases characterized by oxidative insult, such as neurodegenerative and autoimmune disorders.

Introduction: The Significance of the Cyclic Sulfone Scaffold

Organosulfur compounds, particularly cyclic sulfones, have garnered substantial interest from organic and medicinal chemists due to their diverse applications.[4] The sulfone group (R-S(O)₂-R') is a key pharmacophore noted for its high polarity and strong hydrogen-bond accepting capabilities, which can enhance interaction with biological targets. Derivatives of cyclic sulfones have demonstrated a broad spectrum of medicinal activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][4]

The 1,1-dioxidotetrahydrothiophene, or sulfolane, ring is a conformationally constrained and metabolically stable scaffold.[1][2] The introduction of an amine functionality at the 3-position creates the this compound core, a versatile building block for generating libraries of analogs with therapeutic potential.[5] This guide focuses specifically on the biological activities of these analogs, with a primary emphasis on their recently identified role as potent, non-electrophilic modulators of the NRF2-Antioxidant Response Element (ARE) signaling pathway.

Synthesis of the Core Scaffold

The synthesis of 3-aminotetrahydrothiophene 1,1-dioxide analogs typically begins with commercially available precursors. A common strategy involves the Michael addition of a primary amine to a sulfolene derivative, such as methyl 3-sulfolene-3-carboxylate.[3] This foundational step allows for the introduction of diverse side chains. Subsequent chemical modifications, including protection of the secondary amine and reduction of the ester, yield key intermediates that can be further functionalized to produce the final target compounds.[3]

The causality behind this synthetic approach lies in its modularity. The initial Michael addition allows for the systematic variation of the aminoalkyl moiety, which is crucial for exploring the structure-activity relationship and optimizing the biological efficacy and potency of the final analogs.

Caption: General synthetic workflow for this compound analogs.

Key Biological Target: Non-Electrophilic NRF2 Activation

A pivotal biological activity identified for this class of compounds is the activation of the NRF2-driven transcriptional program.[3]

The KEAP1-NRF2 Signaling Pathway

Under normal physiological conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its continuous ubiquitination and proteasomal degradation.[3] In response to oxidative or electrophilic stress, key cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to accumulate and translocate to the nucleus. Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[3]

The Advantage of Non-Electrophilic Activation

Many known NRF2 activators are electrophiles that work by covalently modifying KEAP1's cysteine sensors. While effective, this mechanism can lead to off-target reactions with other nucleophilic biomolecules, potentially causing toxicity. The development of non-electrophilic activators represents a significant therapeutic advance. The this compound analogs operate through such a non-covalent mechanism, offering a more targeted and potentially safer approach to harnessing the protective effects of NRF2 activation.[3] While the precise binding site is under investigation, studies suggest these compounds may interfere with protein-protein interactions, with phosphoglycerate kinase 1 (PGK1) being identified as a potential target.[3]

Caption: The KEAP1-NRF2 pathway and intervention by 3-aminosulfolane analogs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-aminosulfolane scaffold has led to the identification of analogs with significantly improved potency and efficacy as ARE activators. The key determinant of activity is the nature of the substituent on the amine.[3]

The experimental choice to systematically alter the aminoalkyl moiety is a classic medicinal chemistry strategy. It allows for the probing of the target's binding pocket to identify functionalities that enhance binding affinity (potency) and/or produce a more robust biological response (efficacy). The data confirms that the sulfone linkage is essential for ARE-inducing activity.[3]

| Compound ID | R-Group (Substituent on Amino Moiety) | ARE-Inducing Potency (EC₅₀) | Efficacy (Fold Induction - FI) | Cytotoxicity (IMR32 cells) |

| Lead (2) | Isobutylamine | ~10-20 µM | ~20 | Low |

| 17 | 3,3,3-Trifluoropropylamine | Not specified | 70.7 (3.5x > Lead) | > 20 µM (Non-toxic) |

| 18 | β-Alanine (propanoic acid) | ~1-2 µM (10x > Lead) | Not specified | Not specified |

| 19 | γ-Aminobutyric acid (butanoic acid) | Inactive | - | Not specified |

| 22 | (Specific complex amine) | Improved Potency | Not specified | Not specified |

| Data synthesized from information presented in reference[3]. EC₅₀ and FI values are approximate for illustrative purposes. |

Key Insights from SAR:

-

High Efficacy: The introduction of a 3,3,3-trifluoropropylamine group in analog 17 resulted in the most efficacious compound in the series, boosting the fold induction of ARE-driven transcription by 3.5 times compared to the lead compound, without introducing cytotoxicity.[3]

-

High Potency: Replacing the lead's isobutylamine with a β-alanine moiety (analog 18 ) improved the ARE-inducing potency by approximately 10-fold.[3]

-

Chain Length Specificity: The activity is sensitive to the alkyl chain length of terminal carboxylic acid substituents. While β-alanine (18 ) greatly improved potency, the slightly longer γ-aminobutyric acid (19 ) was inactive, suggesting a specific spatial requirement within the biological target's binding site.[3]

Experimental Protocol: ARE-Luciferase Reporter Assay

To ensure trustworthiness and reproducibility, a detailed protocol for evaluating the ARE-inducing activity of these analogs is essential. The ARE-luciferase reporter gene assay is a standard and robust method for this purpose.

Objective: To quantify the ability of a test compound to activate the NRF2 signaling pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials & Reagents:

-

Human cell line (e.g., neuroblastoma IMR-32 or hepatoma HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

ARE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Luciferase Assay System (with lysis buffer and luciferase substrate)

-

Luminometer for signal detection

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24 hours for plasmid expression.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent (substrate) to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the raw luminescence units (RLU) to a measure of cell viability if necessary. Calculate the fold induction by dividing the RLU of compound-treated wells by the RLU of the vehicle control wells. Plot the fold induction against compound concentration to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide: From Discovery to Therapeutic Applications

Abstract

This technical guide provides a comprehensive overview of 3-Aminotetrahydrothiophene 1,1-dioxide, a pivotal heterocyclic scaffold in modern medicinal chemistry. The document traces the historical development of its parent sulfolane ring system to the synthesis and derivatization of the 3-amino functionalized core. A detailed exploration of its chemical properties, synthesis, and applications, particularly its emergence as a significant non-electrophilic activator of the NRF2 pathway, is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the experimental methodologies and therapeutic potential of this important molecule.

Introduction: The Emergence of a Privileged Scaffold

3-Aminotetrahydrothiophene 1,1-dioxide, also known as 3-aminosulfolane, is a saturated heterocyclic compound that has garnered considerable attention in the field of drug discovery. Its rigid, polar sulfone group, combined with the versatile amino functionality, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This guide will delve into the discovery and historical context of this compound, its synthesis and chemical properties, and its burgeoning role in the development of novel therapeutics. The narrative will emphasize the causality behind experimental choices and provide self-validating protocols for key synthetic transformations.

Discovery and History: From Industrial Solvent to Therapeutic Hope

The journey of 3-aminotetrahydrothiophene 1,1-dioxide begins with its parent ring system, sulfolane (tetrahydrothiophene 1,1-dioxide). Sulfolane was first described in the chemical literature in 1916. The search for a commercial process to produce sulfolane began around 1940, with market development quantities becoming available in 1959. The original method, developed by the Shell Oil Company, involved the reaction of butadiene with sulfur dioxide via a cheletropic reaction to form 3-sulfolene, which was subsequently hydrogenated to yield sulfolane. This robust and highly polar aprotic solvent found widespread use in the petrochemical industry for extractive distillation.

The functionalization of the sulfolane ring, particularly with an amino group at the 3-position, paved the way for its entry into the realm of medicinal chemistry. An early example of the synthesis of N-substituted 3-aminosulfolane derivatives can be found in a 1967 patent. This patent described the reaction of 3-sulfolene with various amines to generate 3-aminosulfolane derivatives, demonstrating the feasibility of introducing the key amino functionality.

In recent years, the focus has shifted to the therapeutic potential of 3-aminotetrahydrothiophene 1,1-dioxide derivatives, particularly as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This has led to a resurgence of interest in the synthesis and biological evaluation of this compound and its analogs.

Physicochemical Properties

The hydrochloride salt of 3-aminotetrahydrothiophene 1,1-dioxide is the most common form used in research and development. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂S | --INVALID-LINK-- |

| Molecular Weight | 171.65 g/mol | --INVALID-LINK-- |

| Appearance | White solid | - |

| Melting Point | 208-209 °C | --INVALID-LINK-- |

| CAS Number | 51642-03-6 | --INVALID-LINK-- |

Synthesis and Derivatization: Building the Core and its Analogs

The synthesis of 3-aminotetrahydrothiophene 1,1-dioxide and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Parent 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

A common and straightforward method for the preparation of the parent hydrochloride salt involves the ammonolysis of a suitable precursor, such as 3-sulfolene.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction tube, dissolve 3-sulfolene (1 equivalent) in 26% aqueous ammonia.

-

Reaction Conditions: Heat the sealed tube to 80°C for 4 hours.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to obtain a crude oil.

-

Salt Formation: Dissolve the resulting oil in ethanol and acidify by the slow addition of concentrated hydrochloric acid.

-

Crystallization and Isolation: Stir the acidified solution for 30 minutes. Add diethyl ether to induce crystallization. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 1,1-dioxo-tetrahydro-thiophen-3-ylamine hydrochloride.[1]

Caption: Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide HCl.

Synthesis of N-Substituted and Functionalized Analogs

The true power of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold lies in its amenability to derivatization, which is crucial for tuning its biological activity. A prominent strategy involves the Michael addition of amines to activated sulfolene precursors.

Experimental Protocol for the Synthesis of NRF2 Activator Analogs:

This protocol is adapted from a study focused on optimizing 3-aminotetrahydrothiophene 1,1-dioxides as NRF2 activators.[2]

-

Michael Addition: React commercially available methyl 3-sulfolene-3-carboxylate with a primary amine (e.g., isobutylamine) in a suitable solvent like acetonitrile at room temperature to form the Michael adduct.

-

Amine Protection: Protect the secondary amine of the adduct with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane.

-

Ester Reduction: Reduce the methyl ester to an aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).

-

Further Derivatization: The resulting aldehyde can be further modified, for example, by reaction with a Grignard reagent to form a secondary alcohol, which can then be oxidized to a ketone.

-

Deprotection: Finally, remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) to yield the desired functionalized 3-aminotetrahydrothiophene 1,1-dioxide derivative.

Caption: General workflow for the synthesis of NRF2 activator analogs.

Applications in Drug Development: Targeting the NRF2 Pathway

The most significant application of 3-aminotetrahydrothiophene 1,1-dioxide derivatives in recent years has been as non-electrophilic activators of the NRF2 transcriptional program. The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its activation has shown therapeutic promise in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Most small molecule NRF2 activators function as electrophiles that covalently modify cysteine residues on KEAP1, the primary negative regulator of NRF2. This can lead to off-target effects and toxicity. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold offers a unique opportunity to develop non-electrophilic NRF2 activators, potentially leading to safer and more selective therapeutics.

A series of 3-aminotetrahydrothiophene 1,1-dioxides have been designed, synthesized, and biologically evaluated for their ability to induce NRF2 activity.[2] Systematic studies have confirmed that the sulfone linkage is essential for this activity. Fine-tuning of the aminoalkyl moiety has led to the identification of potent and efficacious analogs.[2]

Caption: Simplified NRF2 activation pathway.

Conclusion and Future Perspectives

3-Aminotetrahydrothiophene 1,1-dioxide has evolved from a derivative of an industrial solvent to a highly valuable scaffold in modern drug discovery. Its unique structural features and synthetic tractability have enabled the development of a new class of non-electrophilic NRF2 activators with significant therapeutic potential. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the chemical space around this promising core. Future research will likely focus on elucidating the precise molecular interactions between these compounds and the KEAP1-NRF2 complex, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The journey of 3-aminotetrahydrothiophene 1,1-dioxide is a testament to the power of chemical synthesis to unlock new avenues for treating human disease.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxidotetrahydrothien-3-ylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-dioxidotetrahydrothien-3-ylamine, also known as 3-aminosulfolane, is a saturated heterocyclic amine containing a sulfone functional group. This scaffold is of increasing interest in medicinal chemistry and drug development due to its unique three-dimensional structure and hydrogen bonding capabilities. As a polar, non-aromatic building block, its physicochemical properties are critical determinants of its behavior in biological systems, influencing parameters such as solubility, permeability, and receptor binding. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and detailed, field-proven protocols for their experimental determination. The focus is on empowering researchers to accurately characterize this molecule and its derivatives for application in drug discovery and development programs.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its physical and chemical behavior. This compound is a small molecule featuring a five-membered sulfolane ring with a primary amine at the 3-position.

-

Molecular Formula: C₄H₉NO₂S[1]

-

Molecular Weight: 135.18 g/mol [1]

-

CAS Number: 6338-70-1[1]

-

Structure:

Figure 1: 2D Chemical Structure of this compound.

The presence of the highly polar sulfone group (SO₂) and the basic primary amine (NH₂) makes the molecule highly water-soluble and capable of acting as both a hydrogen bond donor and acceptor.[2] The tetrahydrothiophene ring is non-planar, adopting an envelope or twist conformation, which can be crucial for its interaction with protein binding sites. For drug development purposes, it is often handled as a more stable hydrochloride salt (CAS: 51642-03-6, Molecular Formula: C₄H₁₀ClNO₂S, Molecular Weight: 171.65 g/mol ).[3][4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the expected NMR signals are:

-

¹H NMR: The proton spectrum will be complex due to the diastereotopic nature of the methylene protons adjacent to the chiral center (C3). Protons on the sulfolane ring are expected to appear in the 2.0-4.0 ppm range. The proton on C3 (methine) will be coupled to the adjacent methylene protons and the amine protons. The two protons of the primary amine will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Four distinct carbon signals are expected. The carbon atom attached to the amine group (C3) would appear in the 45-55 ppm range. The carbons adjacent to the sulfone group (C2 and C5) will be shifted downfield, typically appearing in the 50-65 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups.

-

Sulfone (SO₂) Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1335–1300 cm⁻¹ and 1170–1135 cm⁻¹, respectively.

-

Amine (NH₂) Group: As a primary amine, two N-H stretching bands are anticipated in the 3400–3250 cm⁻¹ region.[5] A characteristic N-H bending (scissoring) vibration should also be visible around 1650–1580 cm⁻¹.[5]

-

C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected in the 1250–1020 cm⁻¹ range.[5]

Key Physicochemical Parameters for Drug Development

While specific experimentally-derived values for this compound are not widely reported in the literature, this section outlines the authoritative, standardized protocols required for their determination. These parameters are critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any drug candidate.

Dissociation Constant (pKa)

The pKa value defines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target engagement. As an aliphatic primary amine, the pKa of the conjugate acid (R-NH₃⁺) is expected to be in the range of 9.5-11.0. Experimental determination is crucial for accurate modeling.

This method involves titrating the compound with a strong acid or base and monitoring the pH. For an amine, titration of the hydrochloride salt with a standardized strong base (e.g., NaOH) is the standard approach.

-

Preparation: Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Titration: Place the solution in a thermostatted vessel and slowly add aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M) using a calibrated burette or automated titrator.

-

Data Collection: Record the pH value after the addition of each aliquot, ensuring the reading stabilizes.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.

Causality Insight: The use of CO₂-free water is critical because dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound. Maintaining a constant temperature is essential as pKa is temperature-dependent.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. Given the polar sulfone and amine groups, this compound is expected to be highly hydrophilic, with a low or negative LogP value.

This classic method involves measuring the concentration of the analyte in two immiscible phases after equilibration.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by separation. Use the appropriate aqueous phase (e.g., a buffer at a pH at least 2 units away from the pKa to ensure the compound is in its neutral form, if possible. For this amine, analysis at high pH would be required for the free base).

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous phase for this molecule). The concentration should not exceed 0.01 M.[6]

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small aliquot of the stock solution.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 15-30 minutes).

-

Phase Separation: Separate the two phases cleanly, typically by centrifugation for 5-10 minutes to break any emulsions.

-

Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method (e.g., LC-MS, GC-MS, or UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Causality Insight: Pre-saturating the solvents is the most critical step to ensure thermodynamic equilibrium and prevent volume changes during the experiment. Centrifugation is essential because even microscopic, unseparated droplets of the opposing phase can lead to significant errors in concentration measurement.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects oral absorption and formulation development. The high polarity of this compound suggests it has high water solubility.

This "gold standard" method measures the equilibrium solubility of a compound.

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., water or a relevant buffer).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: Remove the undissolved solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS or HPLC-UV).

-

Verification: The presence of remaining solid in the vial at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Causality Insight: A long equilibration time is necessary to overcome kinetic barriers, such as those from stable crystal lattices, ensuring the measured value is the true thermodynamic solubility, not a transient, supersaturated state. Verifying the presence of excess solid is a critical quality control step.

Summary of Physicochemical Properties

The following table summarizes the known and expected physicochemical properties of this compound.

| Property | Value | Method/Reference |

| Molecular Formula | C₄H₉NO₂S | [1] |

| Molecular Weight | 135.18 g/mol | [1] |

| Physical State | Solid (Expected) | - |

| Melting Point | To be determined experimentally | Standard capillary method |

| Boiling Point | To be determined experimentally | - |

| Aqueous Solubility | Expected to be high; to be determined | OECD Guideline 105[2][7][8][9] |

| pKa (Conjugate Acid) | Expected 9.5-11.0; to be determined | OECD Guideline 112[10][11][12] |

| LogP (n-octanol/water) | Expected to be low/negative; to be determined | OECD Guideline 107[13][6][14][15] |

Conclusion

This compound is a polar heterocyclic building block with significant potential in drug discovery. Its key physicochemical properties—pKa, LogP, and aqueous solubility—are anticipated to be dominated by the hydrophilic sulfone and basic amine functionalities. While specific experimental data is sparse in public literature, this guide provides the necessary framework and authoritative protocols for its complete characterization. The rigorous, systematic determination of these properties, as outlined herein, is an indispensable step in leveraging this valuable scaffold for the development of novel therapeutics.

References

- 1. CAS 6338-70-1 | this compound - Synblock [synblock.com]

- 2. oecd.org [oecd.org]

- 3. scbt.com [scbt.com]

- 4. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. OECD 112 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. biotecnologiebt.it [biotecnologiebt.it]

An In-Depth Technical Guide to the Stability and Storage of 1,1-Dioxidotetrahydrothien-3-ylamine

Abstract